3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethylcarbamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSJWAPBSMHHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732375 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Isocyanate-Amine Coupling
The most direct method involves reacting 3-(aminomethyl)pyridine with 4-chlorobenzoyl isocyanate under anhydrous conditions. This route, validated by analogous syntheses in urea derivatives, proceeds via nucleophilic attack of the primary amine on the electrophilic isocyanate carbon, forming the urea linkage.
Procedure :
- Dissolve 3-(aminomethyl)pyridine (1.0 equiv) in anhydrous chloroform at 0°C.
- Add 4-chlorobenzoyl isocyanate (1.05 equiv) dropwise under nitrogen atmosphere.
- Stir the mixture at ambient temperature for 4–6 hours.
- Concentrate the solution under reduced pressure and purify the residue via silica gel chromatography (eluent: chloroform/methanol 95:5).
Key Considerations :
Carbodiimide-Mediated Condensation
For laboratories avoiding isocyanate handling, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea synthesis by activating 4-chlorobenzoic acid for coupling with a preformed urea intermediate.
Procedure :
- Prepare 1-(pyridin-3-ylmethyl)urea by reacting 3-(aminomethyl)pyridine with ammonium carbamate in tetrahydrofuran (THF).
- Activate 4-chlorobenzoic acid (1.0 equiv) with DCC (1.2 equiv) and N-hydroxysuccinimide (1.1 equiv) in THF at 0°C for 1 hour.
- Add the activated ester to 1-(pyridin-3-ylmethyl)urea (1.0 equiv) and stir at room temperature for 12 hours.
- Filter off dicyclohexylurea byproduct and concentrate the filtrate.
Key Considerations :
Reductive Amination with Urea Precursors
A stepwise approach couples 4-chlorobenzaldehyde with 1-(pyridin-3-ylmethyl)urea under reductive conditions.
Procedure :
- Condense 4-chlorobenzaldehyde (1.0 equiv) with 1-(pyridin-3-ylmethyl)urea (1.0 equiv) in methanol using glacial acetic acid as a catalyst.
- Reduce the imine intermediate with sodium cyanoborohydride (1.5 equiv) at pH 5–6 for 6 hours.
- Neutralize with saturated sodium bicarbonate and extract with ethyl acetate.
Key Considerations :
- pH Control : Maintaining mild acidity prevents urea decomposition.
- Yield : 40–55%, limited by imine stability.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., THF, chloroform) enhance isocyanate reactivity, while protic solvents (e.g., methanol) favor reductive amination but risk carbamate formation.
Temperature and Catalysis
Analytical Characterization
- NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.70 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.90 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 6.10 (t, J = 5.6 Hz, 1H, NH), 4.40 (d, J = 5.6 Hz, 2H, CH₂).
- ¹³C NMR : 165.2 (C=O), 149.8 (pyridine-C), 138.5 (Ar-Cl), 132.1–127.4 (aromatic carbons).
- Mass Spectrometry : ESI-MS m/z 317.1 [M+H]⁺.
Chemical Reactions Analysis
3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea typically involves the reaction of 4-chlorobenzoyl chloride with pyridin-3-ylmethylamine in the presence of a suitable base. This method allows for the formation of the urea linkage, which is crucial for its biological activity. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Research has shown that derivatives of urea compounds, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain urea derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity comparable to established anticancer agents like sorafenib .
Table 1: Antiproliferative Activity of Urea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | TBD |
| Derivative 7u | A549 | 2.39 ± 0.10 |
| Derivative 7u | HCT116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT116 | 2.25 ± 0.71 |
This table summarizes the inhibitory effects of various compounds on cancer cell lines, highlighting the potential of urea derivatives as anticancer agents.
Antileishmanial Activity
The compound also shows promise in treating leishmaniasis, a parasitic disease caused by Leishmania species. Urea analogs have been developed that demonstrate potent activity against intracellular amastigotes of Leishmania infantum and Leishmania donovani, with improved metabolic stability compared to other compounds . This suggests that derivatives like this compound could serve as lead compounds for further development in treating neglected tropical diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Methoxy groups (5g) may reduce activity due to steric hindrance or electronic effects .
- Melting Points : Higher melting points in 5e (189–191°C) and 5i (186–188°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to fluorinated analogs like 5h (103–106°C).
- IR Signatures : All compounds show strong C=O stretches (~1677–1710 cm⁻¹), confirming urea functionality. N–H stretches (~3291–3582 cm⁻¹) indicate hydrogen-bonding capacity, critical for kinase inhibition .
Structure-Activity Relationship (SAR) Trends
- Chlorobenzoyl vs. Dichlorophenyl : The 4-chlorobenzoyl group in the target compound may offer superior metabolic stability compared to dichlorophenyl analogs (5e, 5i), as bulky acyl groups resist oxidative degradation .
- Pyridin-3-ylmethyl vs. Phenoxy Groups: The pyridine moiety in the target compound could enhance solubility relative to phenoxy-substituted analogs (e.g., 5f, 5g), which may aggregate in aqueous environments .
- Fluorine Substitution : Fluorinated derivatives (5f, 5h) often exhibit improved bioavailability but may suffer from reduced target affinity due to weaker halogen bonding compared to chloro analogs .
Biological Activity
3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a pyridine moiety, which is known for enhancing biological activity through various mechanisms, including receptor interaction and enzyme inhibition.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to this compound.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
This table summarizes the effectiveness of the compound against various pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of compounds containing the pyridine nucleus has been widely documented. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways.
A study investigating the mechanism of action revealed that pyridine derivatives could inhibit cell proliferation and induce apoptosis in HeLa cells. The compound demonstrated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity against cervical cancer cells . The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via Bcl-2/Bax ratio |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of EGFR signaling |
Other Biological Activities
Besides antimicrobial and anticancer effects, compounds like this compound have been reported to exhibit anti-inflammatory and antioxidant activities. These properties are crucial for developing drugs targeting chronic diseases associated with oxidative stress and inflammation .
Q & A
Basic: What are the key considerations for synthesizing 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea with high purity?
Methodological Answer:
Synthesis of this urea derivative requires multi-step optimization. Begin with coupling 4-chlorobenzoyl chloride with a pyridinylmethylamine intermediate under Schotten-Baumann conditions (aqueous NaOH/EtOAc) to form the urea backbone. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted amines or acylating agents. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, 70:30 H2O:MeCN, λ = 254 nm). Crystallization from ethanol/water (9:1) yields >95% purity .
Basic: How to characterize the molecular structure and confirm regioselectivity of the urea linkage?
Methodological Answer:
Employ X-ray crystallography to resolve the spatial arrangement of the 4-chlorobenzoyl and pyridinylmethyl groups. For compounds resistant to crystallization, use 2D NMR (¹H-¹³C HSQC and HMBC) to confirm connectivity:
- ¹H NMR : Look for urea NH protons as broad singlets (~δ 8.5–9.5 ppm).
- ¹³C NMR : Carbonyl signals (C=O) appear at ~δ 155–160 ppm.
Mass spectrometry (HRMS-ESI) should match the molecular formula (C₁₄H₁₁ClN₂O₂) with <2 ppm error. IR spectroscopy verifies urea C=O stretching (~1640–1680 cm⁻¹) .
Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity against serine proteases?
Methodological Answer:
Modify substituents systematically:
- Pyridine ring : Replace 3-pyridinyl with 4-pyridinyl or morpholine to alter hydrogen-bonding capacity.
- Chlorobenzoyl group : Substitute Cl with F or CF₃ to evaluate electronic effects on enzyme inhibition.
Assay inhibitory activity against trypsin-like serine proteases (e.g., thrombin, Factor Xa) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC). Compare IC₅₀ values and correlate with logP (HPLC-derived) to assess hydrophobicity-activity relationships. Molecular docking (AutoDock Vina) into the S1 pocket of crystallized proteases (PDB: 1SGX) can rationalize SAR trends .
Advanced: What experimental strategies validate target engagement in cellular models?
Methodological Answer:
Use CRISPR-Cas9 knockouts or RNAi silencing of the putative target (e.g., TRPV1 or PLK4) in HEK293 or MCF-7 cells. Treat cells with this compound and measure downstream biomarkers (e.g., calcium flux for TRPV1, phospho-histone H3 for PLK4). Competitive binding assays with radiolabeled analogs (e.g., [³H]RTX for TRPV1) quantify receptor occupancy. Surface plasmon resonance (SPR) with immobilized target protein provides kinetic binding data (ka/kd) .
Advanced: How to resolve contradictions in reported bioactivity data across different assay systems?
Methodological Answer:
Discrepancies may arise from off-target effects or assay conditions. Perform orthogonal assays:
- In vitro : Compare enzymatic inhibition (recombinant protein) vs. cellular activity (e.g., proliferation IC₅₀ in cancer lines).
- Counter-screens : Test against related enzymes (e.g., chymotrypsin vs. trypsin) to confirm selectivity.
Analyze buffer composition (e.g., DMSO concentration, ionic strength) and serum protein binding (equilibrium dialysis) to identify confounding factors. Meta-analysis of dose-response curves (GraphPad Prism) with Hill slopes >1 may indicate cooperative binding .
Advanced: What formulation strategies address aqueous solubility limitations for in vivo studies?
Methodological Answer:
For poor solubility (<10 µM in PBS), prepare nanoemulsions using PEG-400/TPGS (5% w/v) or cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin). Characterize formulations via dynamic light scattering (DLS) for particle size (<200 nm) and zeta potential (±30 mV). Validate bioavailability in rodent PK studies: administer intravenously (1 mg/kg in 10% DMSO/saline) and orally (10 mg/kg in 0.5% methylcellulose), then quantify plasma levels via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
